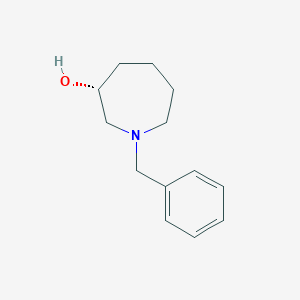

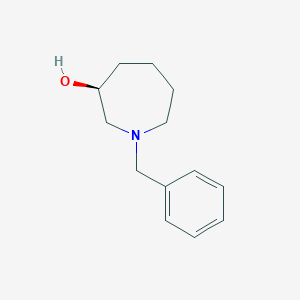

(S)-1-Benzylazepan-3-ol

Overview

Description

(S)-1-Benzylazepan-3-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-1-Benzylazepan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Benzylazepan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Optimization for Industrial Application : The optimized process for synthesizing 1-benzylazetidin-3-ol, a related compound, facilitates efficient production with reduced byproduct formation, highlighting its industrial significance (Reddy et al., 2011).

Anticancer, Antibacterial, and DNA Binding Properties : 2-Phenyl 1,3-benzodioxole derivatives, related to (S)-1-Benzylazepan-3-ol, show promising results in anticancer, antibacterial, and DNA binding activities, making them candidates for further research (Gupta et al., 2016).

Understanding Biological Activities : Research on the synthetic methods for 1,5-benzothiazepane and its derivatives, which are structurally related, is crucial for exploring their biological activities and developing sustainable drug development strategies (Ronse et al., 2023).

Antinociceptive and Anticonvulsant Potential : L-benzyl-azepane-2,3-dione 3-(0-substituted oximes) exhibit potential as antinociceptive and anticonvulsant compounds due to their pharmacological properties (EL FROM et al., 2003).

Drug Discovery for Cholecystokinin Antagonists : Compounds related to (S)-1-Benzylazepan-3-ol are potent, selective, and effective as oral cholecystokinin antagonists, representing a promising approach in drug discovery (Evans et al., 1988).

Electroluminescent Applications : Ambipolar compounds with arylamine and 1,2diphenyl1Hbenz[d]imidazole moieties are used in high-performance single-layer blue-emitting fluorescent OLEDs and yellow-orange to green phosphorescent OLEDs (Chen et al., 2009).

Educational Synthesis Optimization : Optimizing the synthesis of benzyl-1-cyclopentan-1-ol using experimental design can prepare students for industrial applications, demonstrating the educational value of such processes (Bouzidi & Gozzi, 2008).

Molecular Complex Studies : Research into novel oligonuclear ZnII4, ZnII8, and ZnII2NiII2 complexes with bis(benzoylacetone)-1,3-diiminopropan-2-ol reveals insights into crystal structures and chemistry (Mikuriya & Minowa, 2000).

Chiral Resolution in Asymmetric Synthesis : Candida antarctica lipase A (CAL-A) effectively resolves chiral 1,3-amino alcohols, serving as an intermediate for producing (S)-dapoxetine with high enantiomeric excess (Torre et al., 2006).

Synthesis of Aromatic Compounds : A one-pot two-step method for synthesizing 2,3-benzodiazepines and analogues provides direct access to bioactive aromatic compounds (Sumita et al., 2018).

properties

IUPAC Name |

(3S)-1-benzylazepan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQNKWPCOMTRHO-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C[C@H](C1)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzylazepan-3-ol | |

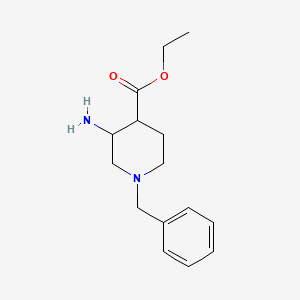

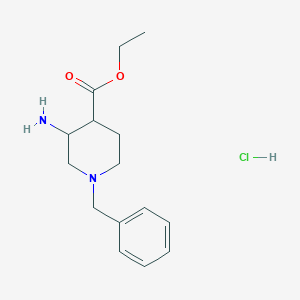

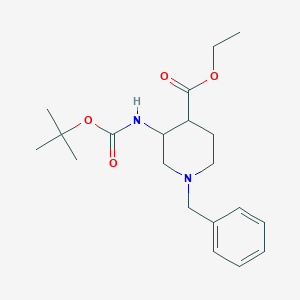

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

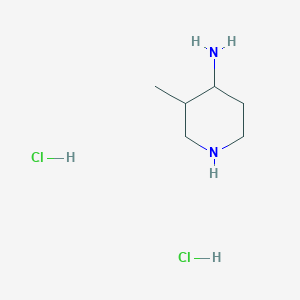

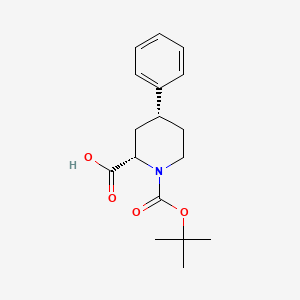

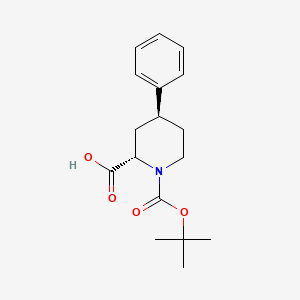

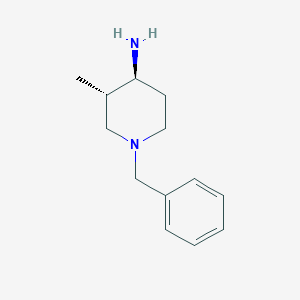

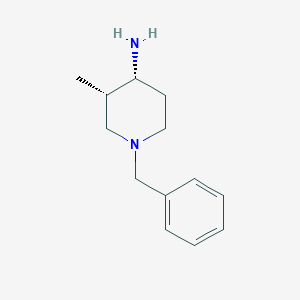

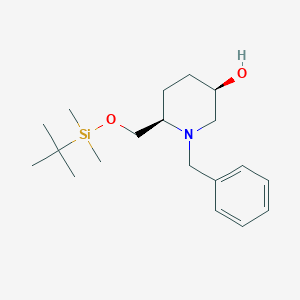

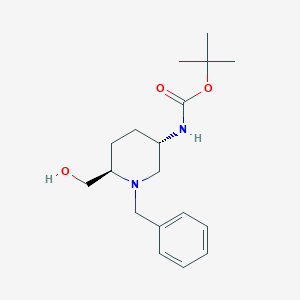

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B8189352.png)

![3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylicacidtert-butylester](/img/structure/B8189359.png)